![molecular formula C20H13FN2O3 B2898186 3-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-19-3](/img/structure/B2898186.png)
3-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
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Overview
Description
The compound “3-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide” is likely a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It appears to contain a chromeno[4,3-b]pyridin-2-yl moiety, which is a type of pyrimidine. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidine derivatives can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Scientific Research Applications
Luminescent Properties and Multi-Stimuli-Responsive Behavior
Compounds with structures related to "3-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide" have been studied for their luminescent properties and multi-stimuli-responsive behavior. For example, pyridyl substituted benzamides have shown aggregation-enhanced emission (AEE) and display luminescence in both solution and solid states. These compounds form nano-aggregates with enhanced emission in aqueous solutions and exhibit mechanochromic properties, changing from crystalline to amorphous states upon grinding, a process that is reversible upon annealing. Their AEE behavior depends on the solvent's polarity, and they display multi-stimuli responses, including mechanochromic properties, which could be rationalized through Density Functional Theory calculations (Srivastava et al., 2017).
Radiosynthesis for Clinical Imaging
Another application area is the radiosynthesis of tracers for clinical imaging. Fluorinated compounds, including those containing the "3-fluoro" moiety, have been used to synthesize radiotracers for imaging hypoxia and tau pathology in clinical settings. For instance, the automated radiosynthesis of [18F]FMISO and [18F]PM-PBB3, which are clinically used radiotracers for imaging hypoxia and tau pathology, respectively, involves the use of [18F]epifluorohydrin for 18F-fluoroalkylation. These synthesized radiotracers have shown sufficient radioactivity and radiochemical yield for clinical applications, highlighting the importance of fluoro-containing compounds in developing diagnostic tools (Ohkubo et al., 2021).
Fluorescence Chemo-Sensing and Living Cells Imaging
Fluoro-substituted benzamides have also been explored for their potential in fluorescence "turn on" chemo-sensing of metal ions and application in living cells imaging. Certain hydrazones derived from fluoro-substituted benzamides have shown significant fluorescence enhancement upon interaction with Al3+ ions, demonstrating high selectivity and sensitivity. These properties are essential for developing fluorescence-based sensors for metal ions, which have applications in environmental monitoring and biological research. Furthermore, such compounds have been utilized for imaging in living cells, indicating their potential in bioimaging and medical diagnostics (Rahman et al., 2017).
Mechanism of Action
Target of Action
The primary targets of the compound “3-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide” are currently unknown. This compound is a nitrogen-containing heterocyclic compound , and such compounds are known to have a broad range of biological activities . .
Mode of Action
It is known that nitrogen-containing heterocyclic compounds can interact with various biological targets through different mechanisms, such as binding to receptors or enzymes, interfering with cellular processes, or modulating gene expression .
Biochemical Pathways
Nitrogen-containing heterocyclic compounds are known to affect a wide range of biochemical pathways due to their diverse biological activities
Result of Action
As a nitrogen-containing heterocyclic compound, it may have various biological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer activities . .
properties
IUPAC Name |
3-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O3/c1-11-9-16(23-19(24)12-5-4-6-13(21)10-12)22-18-14-7-2-3-8-15(14)26-20(25)17(11)18/h2-10H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAGVZZYXFJBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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